N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
Description
N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a thiazole ring, a pyrazole ring, and a phenyl group, making it an interesting subject for chemical research.
Properties
Molecular Formula |
C22H20N6O2S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-methyl-N-[4-[[5-methyl-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20N6O2S/c1-14-20(25-24-17-9-11-18(12-10-17)27(3)15(2)29)21(30)28(26-14)22-23-19(13-31-22)16-7-5-4-6-8-16/h4-13,26H,1-3H3 |
InChI Key |
XTFYRUXIQKDWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)N(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through hydrazone formation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might interact with biological targets in ways that could lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is a complex organic compound notable for its potential biological activities. The structural features of this compound include a thiazole ring, a pyrazole moiety, and a hydrazine functional group, which contribute to its diverse pharmacological properties.
Structural Characteristics
The compound exists in a keto-enamine tautomeric form, stabilized by intramolecular hydrogen bonding. This structural characteristic may influence its reactivity and interactions with biological targets. The presence of multiple functional groups suggests potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial and anticancer properties |
| Pyrazole Moiety | Implicated in various pharmacological activities |
| Hydrazine Group | Enhances reactivity and potential for drug development |
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : Compounds with thiazole and pyrazole moieties are often evaluated for their ability to inhibit bacterial growth. Initial assays suggest that this compound could be effective against various strains of bacteria.
- Anticancer Properties : The structural similarities to known anticancer agents indicate potential efficacy in inhibiting tumor cell proliferation. Studies on related compounds have shown significant cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : The hydrazine component may play a role in modulating inflammatory responses, though specific studies on this compound are still needed.
Antimicrobial Studies
Research has shown that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of thiazole and pyrazole have been reported to possess potent antibacterial properties against Staphylococcus aureus and other pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Research
In studies comparing the cytotoxicity of various thiazolidine derivatives against glioblastoma cells, certain derivatives demonstrated substantial antitumor effects. These findings suggest that this compound could similarly impact cancer cell viability.
Synthesis and Derivative Development
The synthesis of N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-y)-1,5-dihydro-pyrazol]-4-yli-de]hydrazinyl}phenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route includes:
- Formation of the Thiazole Ring : Utilizing appropriate precursors such as thioketones and amines.
- Pyrazole Synthesis : Through cyclization reactions involving hydrazines.
- Final Assembly : Coupling the thiazole and pyrazole components with the acetamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
